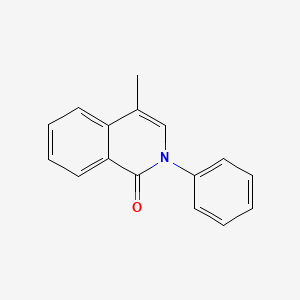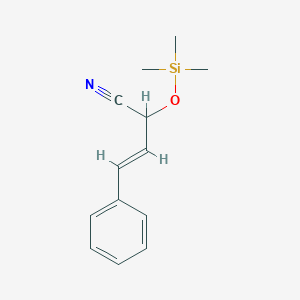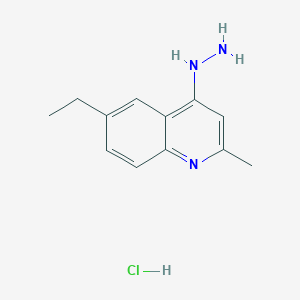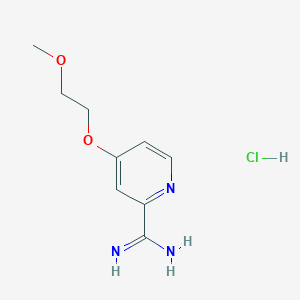
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrrole-2-carboxylate with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 4-(2,2,2-trifluoro-1-oxoethyl)-1H-pyrrole-2-carboxylate.
Reduction: Regeneration of the original hydroxyethyl compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyethyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2,2,2-trifluoro-1-oxoethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyethyl group.
Ethyl 4-(2,2,2-trifluoro-1-aminoethyl)-1H-pyrrole-2-carboxylate: Contains an amino group instead of a hydroxyethyl group.
Uniqueness
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a trifluoromethyl group and a hydroxyethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H10F3NO3 |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H10F3NO3/c1-2-16-8(15)6-3-5(4-13-6)7(14)9(10,11)12/h3-4,7,13-14H,2H2,1H3 |
InChI-Schlüssel |
QLFZNDIRAWEJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CN1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)



![Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B11874501.png)




